molecular formula C17H20ClN3O2 B4215645 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide

Cat. No.: B4215645
M. Wt: 333.8 g/mol
InChI Key: PPXSQWLNQKTBDH-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide: is a chemical compound belonging to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom within a five-membered ring structure. This particular compound features a chlorophenyl group and a cyclopentylbutanamide moiety, making it a unique and potentially valuable molecule in various scientific and industrial applications.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c18-13-10-8-12(9-11-13)17-20-16(23-21-17)7-3-6-15(22)19-14-4-1-2-5-14/h8-11,14H,1-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXSQWLNQKTBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is to react 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorobenzohydrazide , which is then cyclized with carbon disulfide and ammonium hydroxide to yield the oxadiazole core.

Industrial Production Methods

In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chlorophenyl group can be oxidized to form a chlorophenol derivative.

  • Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.

  • Substitution: : The cyclopentylbutanamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

  • Oxidation: : Chlorophenol derivatives.

  • Reduction: : Corresponding amines.

  • Substitution: : Amides, esters, or ethers, depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Exhibits biological activity, such as antimicrobial and antifungal properties.

  • Medicine: : Potential therapeutic applications in drug discovery and development.

  • Industry: : Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

List of Similar Compounds

  • 1,2,4-oxadiazole-3,5-dione

  • 1,3,4-oxadiazole-2-thiol

  • 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid

  • 2-(4-chlorophenyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide
Reactant of Route 2
Reactant of Route 2
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide

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